GW791343 trihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

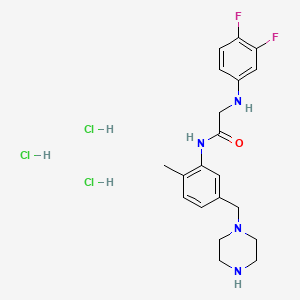

2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24F2N4O.3ClH/c1-14-2-3-15(13-26-8-6-23-7-9-26)10-19(14)25-20(27)12-24-16-4-5-17(21)18(22)11-16;;;/h2-5,10-11,23-24H,6-9,12-13H2,1H3,(H,25,27);3*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBRAHWNJBXXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CCNCC2)NC(=O)CNC3=CC(=C(C=C3)F)F.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27Cl3F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of GW791343 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 trihydrochloride is a potent and selective small molecule modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases. This document provides a comprehensive overview of the mechanism of action of GW791343, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate its function. Quantitative data are presented for clarity, and key pathways and workflows are visualized through detailed diagrams.

Core Mechanism of Action: Negative Allosteric Modulation of the Human P2X7 Receptor

GW791343 acts as a negative allosteric modulator (NAM) and a non-competitive antagonist of the human P2X7 receptor.[1][2] This means that GW791343 does not directly compete with the endogenous agonist, adenosine (B11128) triphosphate (ATP), for its binding site. Instead, it binds to a distinct, allosteric site on the receptor protein. This binding event induces a conformational change in the receptor that reduces its affinity for ATP and/or its ability to undergo the conformational changes necessary for channel gating and subsequent ion flux.

A key characteristic of GW791343 is its species-specific activity . While it potently inhibits the human P2X7 receptor, it acts as a positive allosteric modulator (PAM) of the rat P2X7 receptor, enhancing agonist-induced responses.[3][4] This differential activity makes GW791343 a valuable tool for studying the structural and functional differences between P2X7 receptor orthologs.

Quantitative Potency

The inhibitory potency of GW791343 on the human P2X7 receptor has been quantified using in vitro assays.

| Parameter | Value | Assay Condition | Reference |

| pIC50 | 6.9 - 7.2 | Inhibition of agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing human P2X7 receptor. | [1][2][5] |

Interaction with the P2X7 Receptor Binding Site

Radioligand binding studies have provided insights into the binding site of GW791343 on the P2X7 receptor. These studies have shown that GW791343 does not interact with the ATP binding site. Instead, it is suggested to bind to a site that is similar to or interacts with the binding site of another P2X7 receptor antagonist known as "compound-17". This further supports its classification as an allosteric modulator.

Downstream Signaling Consequences of GW791343 Action

Activation of the P2X7 receptor by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This ion flux triggers a cascade of downstream signaling events. By acting as a negative allosteric modulator, GW791343 effectively dampens these downstream signals in human cells.

The primary downstream pathways affected by P2X7 receptor activation and consequently inhibited by GW791343 include:

-

Inhibition of Ion Flux and Pore Formation: GW791343 inhibits the agonist-stimulated influx of cations, including the uptake of large organic cations like ethidium bromide, which is a hallmark of P2X7 receptor activation and pore formation.[1]

-

Suppression of NLRP3 Inflammasome Activation: The influx of Ca²⁺ and efflux of K⁺ following P2X7 activation are critical for the assembly and activation of the NLRP3 inflammasome. This multi-protein complex is responsible for the activation of caspase-1. By blocking these initial ion fluxes, GW791343 prevents the activation of the NLRP3 inflammasome.

-

Reduction of Pro-inflammatory Cytokine Release: Activated caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, which are then released from the cell. GW791343, by inhibiting the upstream activation of the NLRP3 inflammasome, leads to a reduction in the release of these potent pro-inflammatory cytokines.

Signaling Pathway Diagram

Caption: P2X7 Receptor Signaling Pathway and Inhibition by GW791343.

Experimental Protocols

The mechanism of action of GW791343 has been determined through a series of in vitro pharmacological assays. Below are detailed protocols for the key experiments.

Ethidium Bromide Uptake Assay

This assay measures the formation of the large-conductance pore associated with P2X7 receptor activation.

Objective: To determine the inhibitory effect of GW791343 on agonist-induced pore formation in cells expressing the human P2X7 receptor.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound

-

Ethidium bromide (EtBr)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed HEK293-hP2X7 cells into 96-well black, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare a stock solution of the P2X7 agonist.

-

Pre-incubation with GW791343: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle control for 10-40 minutes at 37°C.[2]

-

Agonist and Dye Addition: Add the P2X7 agonist (e.g., ATP at a final concentration of 1-5 mM) and ethidium bromide (final concentration of 10-20 µM) to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader (excitation ~525 nm, emission ~605 nm). Record measurements every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Calculate the percentage of inhibition of agonist-induced dye uptake for each concentration of GW791343. Plot the percentage of inhibition against the logarithm of the GW791343 concentration to determine the IC50 value.

Experimental Workflow: Ethidium Bromide Uptake Assay

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Radioligand Binding Assay

This assay is used to determine if GW791343 competes with the agonist binding site or binds to an allosteric site.

Objective: To characterize the binding of GW791343 to the P2X7 receptor and its effect on the binding of other ligands.

Materials:

-

Membrane preparations from cells expressing the human P2X7 receptor

-

Radiolabeled P2X7 receptor antagonist (e.g., [³H]-compound-17)

-

This compound

-

Unlabeled "compound-17" (for determining non-specific binding)

-

Binding buffer

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard homogenization and centrifugation techniques.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radiolabeled antagonist (e.g., [³H]-compound-17 at a concentration near its Kd), and various concentrations of unlabeled GW791343.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the amount of specific binding at each concentration of GW791343 by subtracting the non-specific binding (measured in the presence of a saturating concentration of unlabeled "compound-17") from the total binding. Plot the specific binding against the logarithm of the GW791343 concentration to determine if and how GW791343 displaces the radiolabeled antagonist.

Species-Specific Modulation: A Key Feature of GW791343

A defining characteristic of GW791343 is its opposing effects on human and rat P2X7 receptors.

-

Human P2X7 Receptor: Negative Allosteric Modulator (Inhibition of ATP-induced responses).

-

Rat P2X7 Receptor: Positive Allosteric Modulator (Potentiation of ATP-induced responses).

This species-selectivity is attributed to differences in the amino acid sequences of the allosteric binding site between the two species. This makes GW791343 an invaluable pharmacological tool for probing the structural determinants of P2X7 receptor modulation.

Logical Relationship of Species-Specific Effects

Caption: Species-Specific Allosteric Modulation by GW791343.

Conclusion

This compound is a well-characterized, potent, and species-selective allosteric modulator of the P2X7 receptor. Its mechanism of action as a negative allosteric modulator of the human P2X7 receptor involves binding to a site distinct from the ATP binding site, leading to the inhibition of ion channel gating, pore formation, and downstream pro-inflammatory signaling cascades. The detailed experimental protocols and understanding of its molecular interactions make GW791343 an essential tool for researchers in the fields of purinergic signaling, inflammation, and drug discovery. The species-specific nature of its activity further enhances its utility in comparative pharmacology and the study of P2X7 receptor structure-function relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 5. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

GW791343 Trihydrochloride: A Technical Guide to its P2X7 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2X7 receptor antagonist activity of GW791343 trihydrochloride. It is designed to furnish researchers, scientists, and drug development professionals with the core knowledge required to investigate and utilize this compound in preclinical research. This document details the quantitative pharmacology, experimental protocols for assessing its activity, and the underlying signaling pathways.

Core Compound and Target Information

This compound is a potent and selective antagonist of the human P2X7 receptor. It functions as a non-competitive, negative allosteric modulator, exhibiting species-specific activity.[1][2][3][4][5][6][7] While it inhibits the human P2X7 receptor, it has been observed to act as a positive allosteric modulator of the rat P2X7 receptor.[3][4][8] This characteristic makes it a valuable tool for dissecting the pharmacological differences between species in P2X7 receptor research.

The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in inflammation, immune responses, and neurobiology.[8][9] Its activation by high concentrations of extracellular ATP leads to the opening of a non-selective cation channel, allowing the influx of Na+ and Ca2+ and the efflux of K+.[3] Prolonged activation can lead to the formation of a larger, non-selective pore, contributing to downstream signaling events and cellular responses.[3]

Quantitative Data

The inhibitory potency of this compound at the human P2X7 receptor has been determined through various in vitro assays. The key quantitative data are summarized in the table below.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| pIC50 | 6.9 - 7.2 | Human (HEK293 cells) | Ethidium (B1194527) Accumulation | [1][2][3][4][6][7] |

| Molecular Weight | 483.81 g/mol | N/A | N/A | [3][8] |

| Solubility | Soluble in water to 100 mM | N/A | N/A | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the P2X7 receptor antagonist activity of GW791343.

Ethidium Bromide Accumulation Assay

This assay is a functional measure of P2X7 receptor activation, specifically the formation of the large, non-selective pore that is permeable to larger molecules like ethidium bromide.

Objective: To determine the inhibitory effect of GW791343 on agonist-induced ethidium bromide uptake in cells expressing the human P2X7 receptor.

Materials:

-

HEK293 cells stably expressing the human recombinant P2X7 receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound

-

Ethidium bromide

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed the HEK293-hP2X7 cells into a 96-well plate and culture overnight to allow for adherence.

-

Compound Pre-incubation:

-

Agonist Stimulation and Dye Uptake:

-

Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).[1]

-

-

Fluorescence Measurement:

-

Measure the fluorescence of the incorporated ethidium bromide using a fluorescence plate reader with excitation at approximately 525 nm and emission at approximately 605 nm.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the data to the control wells (agonist alone).

-

Plot the inhibition of ethidium bromide uptake against the concentration of GW791343 to determine the IC50 value.

-

Calcium Influx Assay

This assay measures the initial ion channel function of the P2X7 receptor, which is the influx of extracellular calcium upon agonist binding.

Objective: To quantify the inhibitory effect of GW791343 on agonist-induced calcium influx in cells expressing the human P2X7 receptor.

Materials:

-

HEK293 cells stably expressing the human recombinant P2X7 receptor

-

Cell culture medium

-

Assay buffer (e.g., HBSS with Ca2+)

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

P2X7 receptor agonist (e.g., ATP or BzATP)

-

This compound

-

96-well black, clear-bottom plates

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed the HEK293-hP2X7 cells into a 96-well plate and culture overnight.

-

Dye Loading:

-

Load the cells with a fluorescent calcium indicator dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

-

Wash the cells with assay buffer to remove extracellular dye.

-

-

Compound Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.[1]

-

Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Record a baseline fluorescence reading.

-

Add the P2X7 agonist to stimulate calcium influx and immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence in response to the agonist.

-

Determine the IC50 value for GW791343 by plotting the inhibition of the calcium response against the concentration of the inhibitor.

-

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2X7 receptor and can be used to determine the binding affinity of unlabeled compounds like GW791343.

Objective: To determine the binding affinity (Ki) of GW791343 for the human P2X7 receptor.

Materials:

-

Membranes prepared from HEK293 cells expressing the human P2X7 receptor

-

Radiolabeled P2X7 receptor antagonist (e.g., [3H]-A-804598 or a similar specific radioligand)[10]

-

This compound

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293-hP2X7 cells using standard cell fractionation techniques.

-

Binding Reaction:

-

In a microplate or microcentrifuge tubes, combine the cell membranes, the radiolabeled antagonist at a fixed concentration, and varying concentrations of unlabeled GW791343.

-

Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the binding reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a non-radiolabeled antagonist) from the total binding.

-

Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the P2X7 receptor signaling pathway and a typical experimental workflow for characterizing an antagonist.

Caption: P2X7 Receptor Signaling Cascade and GW791343 Inhibition.

Caption: Workflow for P2X7 Receptor Antagonist Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. The P2X7 Receptor: Central Hub of Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unife.it [iris.unife.it]

- 4. This compound | C20H27Cl3F2N4O | CID 9848159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. GW791343, P2X7 allosteric modulator (CAS 1019779-04-4) | Abcam [abcam.com]

- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel radioligand for the ATP-gated ion channel P2X7: [3H] JNJ-54232334 - PubMed [pubmed.ncbi.nlm.nih.gov]

Species-Specific Allosteric Modulation of the P2X7 Receptor by GW791343 Trihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW791343 trihydrochloride is a potent, non-competitive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel implicated in a spectrum of physiological and pathological processes, notably inflammation and neurodegeneration. A defining characteristic of this compound is its pronounced species-specific activity. It functions as a negative allosteric modulator (antagonist) of the human P2X7 receptor, while paradoxically acting as a positive allosteric modulator (potentiator) at the rat ortholog. This technical guide provides an in-depth analysis of these species-dependent effects, detailing the quantitative data, experimental methodologies for characterization, and the underlying structural determinants of this differential pharmacology.

Quantitative Data Summary

The divergent effects of GW791343 across species are summarized below. The primary measure of inhibitory activity is the pIC50, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

| Species | Receptor | Effect of GW791343 | Potency (pIC50) | Assay Type |

| Human | P2X7 | Negative Allosteric Modulator | 6.9 - 7.2[1][2][3] | Ethidium (B1194527) Accumulation |

| Rat | P2X7 | Positive Allosteric Modulator | Not Applicable | Ethidium Accumulation |

| Dog | P2X7 | Negative Allosteric Modulator | Not Quantified | Not Specified[4] |

Mechanism of Action and Structural Basis for Species Specificity

GW791343 exerts its effects by binding to an allosteric site on the P2X7 receptor, a location distinct from the orthosteric site where the endogenous agonist ATP binds.[5] This non-competitive interaction modulates the receptor's conformational changes upon ATP binding, leading to either inhibition or potentiation of the ion channel function.[5]

The structural basis for the opposing effects of GW791343 in humans and rats has been pinpointed to a single amino acid residue at position 95 within the allosteric binding pocket.[6][7] The human P2X7 receptor possesses a phenylalanine (F95) at this position, whereas the rat receptor has a leucine (B10760876) (L95).[7] Site-directed mutagenesis studies have confirmed that this single amino acid substitution is the primary determinant for the differential allosteric effects of GW791343.[6]

Key Experimental Protocols

The functional consequences of P2X7 receptor modulation by GW791343 are most commonly assessed using an ethidium accumulation assay. Activation of the P2X7 receptor leads to the formation of a large-conductance pore, permeable to molecules up to 900 Da, including the fluorescent dye ethidium bromide.

Ethidium Accumulation Assay

Objective: To measure the inhibition or potentiation of agonist-induced P2X7 receptor-mediated pore formation.

Materials:

-

HEK293 cells stably expressing the species-specific P2X7 receptor (human or rat).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

This compound stock solution.

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

Ethidium bromide solution.

-

96-well black, clear-bottom cell culture plates.

-

Fluorescence plate reader.

Protocol:

-

Cell Seeding: Seed the transfected HEK293 cells into 96-well plates at an appropriate density and culture until they form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay Initiation:

-

Agonist Stimulation and Dye Uptake:

-

Add a solution containing the P2X7 agonist (at a concentration around its EC50) and ethidium bromide to each well.

-

Immediately begin monitoring the fluorescence intensity using a plate reader (e.g., excitation at 530 nm and emission at 590 nm).

-

-

Data Acquisition: Record fluorescence readings at regular intervals over a period of 30-60 minutes.

-

Data Analysis:

-

The rate of increase in fluorescence corresponds to the rate of ethidium uptake and thus P2X7 receptor activity.

-

For inhibitory effects (human P2X7), plot the rate of fluorescence change against the logarithm of the GW791343 concentration and fit a sigmoidal dose-response curve to determine the pIC50.

-

For potentiating effects (rat P2X7), compare the agonist dose-response curve in the presence and absence of GW791343 to demonstrate a leftward shift and/or an increase in the maximal response.

-

Visualizations

Signaling Pathway of GW791343's Differential Modulation

Caption: Differential allosteric modulation of human and rat P2X7 receptors by GW791343.

Experimental Workflow for Assessing Species-Specific Effects

Caption: A generalized workflow for the characterization of species-specific P2X7 modulators.

Limitations and Future Perspectives

The currently available data on GW791343 is primarily focused on in vitro characterization in human and rat recombinant systems. There is a conspicuous absence of publicly available information regarding its effects on other key preclinical species such as mouse and non-human primates. Furthermore, comprehensive pharmacokinetic and in vivo studies are lacking, which are critical for understanding the translational potential of this compound. Future investigations should aim to broaden the species profiling and explore the in vivo consequences of its differential modulation of the P2X7 receptor. The unique pharmacology of GW791343 makes it an invaluable tool for dissecting the physiological roles of the P2X7 receptor in different animal models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural basis for the functional properties of the P2X7 receptor for extracellular ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GW791343 (PD049417, GRUWKTIRBBPZSD-UHFFFAOYSA-N) [probes-drugs.org]

GW791343 Trihydrochloride: A Technical Guide for Neurological Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW791343 trihydrochloride is a potent and selective allosteric modulator of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including neuroinflammation.[1][2] Its unique species-specific activity makes it a valuable tool for investigating the role of the P2X7 receptor in neurological diseases. This technical guide provides an in-depth overview of GW791343, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows to support its application in neurological disease research.

The P2X7 receptor is predominantly expressed on microglia in the central nervous system (CNS) and its activation by high concentrations of extracellular ATP, a danger signal released from stressed or dying cells, triggers a cascade of inflammatory events.[1][3][4][5][6] This includes the activation of the NLRP3 inflammasome, leading to the processing and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), and the engagement of other signaling pathways including MAPK and NF-κB.[3][5] Chronic activation of the P2X7 receptor is associated with the neuroinflammatory processes observed in various neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, making it a compelling therapeutic target.

A critical characteristic of GW791343 is its species-dependent mechanism of action. It acts as a negative allosteric modulator of the human P2X7 receptor, inhibiting its function.[1][2] In contrast, it behaves as a positive allosteric modulator of the rat P2X7 receptor, enhancing its activity.[2][7] This differential activity is crucial for experimental design and interpretation, particularly when translating findings from rodent models to human applications.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available in vitro studies.

| Parameter | Species | Value | Conditions | Reference |

| pIC50 | Human | 6.9 - 7.2 | Inhibition of agonist-stimulated ethidium (B1194527) accumulation in HEK293 cells expressing recombinant human P2X7R. | [1][2][4] |

Table 1: In Vitro Potency of GW791343 on Human P2X7 Receptor

| Cell Line | Species | Concentration Range | Incubation Time | Observed Effect | Reference |

| HEK293 | Human | 0.01 - 10 µM | 40 minutes | Non-competitive antagonism; inhibition of agonist-stimulated ethidium accumulation. | [1] |

| HEK293 | Human | 3, 10, 30 µM | 40 minutes | Negative allosteric modulation. | [1] |

| SCN Cells | Rat | 5 µM | 24 - 48 hours | Enhancement of ATP rhythm. | [1] |

Table 2: Summary of In Vitro Cellular Assays with GW791343

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling in Microglia

Activation of the P2X7 receptor on microglia by extracellular ATP initiates a complex signaling cascade that contributes to neuroinflammation. As a negative allosteric modulator in humans, GW791343 is expected to inhibit these downstream events.

Caption: P2X7R signaling cascade in microglia.

Experimental Workflow for In Vitro Neuroprotection Assay

This generalized workflow outlines the steps to assess the neuroprotective effects of GW791343 against an ATP-mediated, P2X7R-dependent insult in a human neuronal cell culture system.

Caption: In vitro neuroprotection assay workflow.

Experimental Protocols

In Vitro: Ethidium Bromide Uptake Assay for P2X7R Activity

This protocol is adapted from studies characterizing P2X7R modulators and can be used to quantify the inhibitory effect of GW791343 on human P2X7R.[1]

Objective: To measure the antagonist effect of GW791343 on agonist-stimulated P2X7R-mediated pore formation.

Materials:

-

HEK293 cells stably expressing human P2X7R.

-

Assay buffer (e.g., NaCl-based or sucrose-based buffer).

-

P2X7R agonist (e.g., ATP or BzATP).

-

This compound.

-

Ethidium bromide.

-

Fluorescence plate reader.

Procedure:

-

Cell Preparation: Seed HEK293-hP2X7R cells in a 96-well black, clear-bottom plate and culture to confluence.

-

Compound Preparation: Prepare serial dilutions of GW791343 in the assay buffer. Also, prepare the P2X7R agonist at a concentration that elicits a submaximal response (e.g., EC80).

-

Assay: a. Wash the cells with the assay buffer. b. Add the GW791343 dilutions to the wells and pre-incubate for 10-30 minutes at 37°C. c. Add the P2X7R agonist and ethidium bromide (final concentration ~5 µM) to the wells. d. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 530 nm excitation, 590 nm emission) over time (e.g., every minute for 15-30 minutes).

-

Data Analysis: a. Calculate the rate of increase in fluorescence for each well. b. Plot the rate of fluorescence increase against the concentration of GW791343. c. Determine the IC50 value of GW791343 by fitting the data to a four-parameter logistic equation.

In Vivo: General Protocol for a Rodent Model of Neuroinflammation

This is a generalized protocol for inducing neuroinflammation in rodents. Due to the species-specific nature of GW791343, its use in a standard rat model would result in P2X7R potentiation. For studying its inhibitory effects relevant to human disease, a transgenic mouse model expressing human P2X7R would be more appropriate. The following protocol is a general framework that would need to be adapted.

Objective: To evaluate the effect of a P2X7R modulator on neuroinflammation in vivo.

Materials:

-

Rodents (e.g., C57BL/6 mice or Wistar rats; transgenic mice expressing hP2X7R are recommended for studying the inhibitory effects of GW791343).

-

Neuroinflammatory agent (e.g., lipopolysaccharide [LPS] or a neurotoxin specific to the disease model, such as MPTP for Parkinson's or amyloid-β oligomers for Alzheimer's).

-

This compound.

-

Vehicle for drug administration.

-

Stereotaxic apparatus (if intracerebral injection is required).

-

Equipment for behavioral testing.

-

Reagents for tissue processing, immunohistochemistry, and biochemical analysis (e.g., ELISA for cytokines).

Procedure:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Disease Induction:

-

Systemic Inflammation: Administer LPS intraperitoneally (i.p.) to induce a systemic inflammatory response that also affects the brain.

-

Specific Neurological Disease Model:

-

Parkinson's Disease: Administer MPTP (i.p.) to mice to induce dopaminergic neurodegeneration.

-

Alzheimer's Disease: Infuse amyloid-β oligomers into the cerebral ventricles or hippocampus using a stereotaxic apparatus.

-

Ischemic Stroke: Induce middle cerebral artery occlusion (MCAO).

-

-

-

GW791343 Administration:

-

The optimal dose, route, and timing of GW791343 administration would need to be determined in preliminary studies. Based on general practice with small molecule inhibitors in rodent models, a starting point could be intraperitoneal or oral administration.

-

Treatment could be prophylactic (before disease induction), concurrent, or therapeutic (after disease induction).

-

-

Outcome Measures:

-

Behavioral Tests: Conduct relevant behavioral tests to assess motor function, cognition, or sensory deficits depending on the disease model.

-

Tissue Collection: At the end of the study, euthanize the animals and collect brain tissue.

-

Neuroinflammatory Markers:

-

Measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) in brain homogenates using ELISA.

-

Assess microglial and astrocyte activation through immunohistochemistry for markers like Iba1 and GFAP.

-

-

Neurodegeneration: Quantify neuronal loss in relevant brain regions (e.g., dopaminergic neurons in the substantia nigra for the Parkinson's model) using stereological methods.

-

-

Data Analysis: Compare the outcome measures between the vehicle-treated and GW791343-treated groups using appropriate statistical tests.

Pharmacokinetics and CNS Penetration

Detailed pharmacokinetic and CNS penetration data for GW791343 are not extensively available in the public domain. For any novel compound intended for neurological research, determining its ability to cross the blood-brain barrier (BBB) is critical.

Logical Workflow for Assessing CNS Penetration

Caption: Workflow for assessing CNS penetration.

For a compound like GW791343, researchers would need to conduct dedicated pharmacokinetic studies. These would typically involve administering the compound to rodents (e.g., via intravenous and oral routes) and measuring its concentration in plasma, brain tissue, and potentially cerebrospinal fluid over time. This data allows for the calculation of key parameters such as the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which are critical indicators of CNS penetration and the availability of the drug to interact with its target.

Conclusion

This compound is a valuable pharmacological tool for dissecting the role of the P2X7 receptor in the context of neurological diseases. Its species-specific activity necessitates careful consideration in experimental design, particularly when using rodent models to infer potential effects in humans. While in vitro characterization is well-documented, further in vivo studies are required to fully elucidate its therapeutic potential in specific neurological disease models. This guide provides a foundational framework for researchers to design and execute experiments utilizing GW791343, with the ultimate goal of advancing our understanding of neuroinflammation and developing novel therapeutic strategies for debilitating neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. P2X7 Receptors in Neurodegeneration: Potential Therapeutic Applications From Basic to Clinical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phasic regulation of the ATP/P2X7 receptor signaling pathway affects the function of antigen-presenting cells in experimental autoimmune uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GW791343 Trihydrochloride in Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The P2X7 receptor, an ATP-gated ion channel predominantly expressed on microglia, has emerged as a key mediator of neuroinflammatory processes. Activation of the P2X7 receptor by high concentrations of extracellular ATP, a danger signal released from damaged cells, triggers a cascade of events culminating in the activation of the NLRP3 inflammasome and the release of potent pro-inflammatory cytokines, notably Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). GW791343 trihydrochloride is a potent and selective negative allosteric modulator of the human P2X7 receptor. This technical guide provides an in-depth overview of the role of this compound in the context of neuroinflammation, detailing its mechanism of action, relevant signaling pathways, and experimental methodologies for its investigation.

Introduction to this compound

This compound is a small molecule compound that acts as a non-competitive antagonist of the human P2X7 receptor.[1] It exhibits species-specific activity, functioning as a negative allosteric modulator in humans and a positive allosteric modulator in rats.[2] This distinction is crucial for the design and interpretation of preclinical studies.

Table 1: Chemical and Pharmacological Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(2-(3,4-difluorophenyl)-1-((2-methyl-5-(piperazin-1-ylmethyl)phenyl)amino)-2-oxoethyl)acetamide trihydrochloride | [2] |

| Molecular Formula | C₂₂H₂₅F₂N₅O₂ · 3HCl | N/A |

| Molecular Weight | 558.85 g/mol | [2] |

| Target | Human P2X7 Receptor | [1] |

| Mechanism of Action | Negative Allosteric Modulator | [1] |

| Potency (pIC₅₀) | 6.9 - 7.2 (human P2X7 receptor) | [1][3] |

The P2X7 Receptor in Neuroinflammation

The P2X7 receptor is a key player in initiating and propagating neuroinflammatory responses. Its activation on microglia, the resident immune cells of the central nervous system, leads to:

-

Ion Fluxes: Rapid influx of Ca²⁺ and Na⁺ and efflux of K⁺.

-

NLRP3 Inflammasome Activation: The sustained K⁺ efflux is a critical trigger for the assembly and activation of the NLRP3 inflammasome.[4]

-

Cytokine Release: Activated caspase-1 within the inflammasome complex cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[4]

-

Pro-inflammatory Mediator Production: Activation of downstream signaling pathways, such as p38 MAPK and NF-κB, leading to the production of other pro-inflammatory molecules like TNF-α and IL-6.[5]

By blocking the P2X7 receptor, this compound is poised to inhibit these downstream neuroinflammatory events.

Signaling Pathways

The primary signaling pathway modulated by GW791343 in the context of neuroinflammation is the P2X7 receptor-NLRP3 inflammasome axis.

P2X7 Receptor Signaling Cascade in Microglia.

Quantitative Data

Table 2: Inhibitory Effects of Selective P2X7 Receptor Antagonists on Cytokine Release

| Antagonist | Cell Type | Agonist | Cytokine Measured | Potency / Effect | Reference(s) |

| A-740003 | Microglia | ATP | IL-1β | 63.6% inhibition | [6] |

| A-839977 | Retinal Microglia | ATP | IL-1β | Significant reduction | [7][8] |

| JNJ-47965567 | Human Monocytes | BzATP | IL-1β | pIC₅₀ = 8.0 | [9] |

| Brilliant Blue G | BV2 Microglia | LPS | IL-1β, TNF-α | Decreased secretion | [5] |

| Oxidized ATP | Human Microglia | BzATP | IL-1α, IL-1β | Complete reversal of BzATP effect | [10] |

Experimental Protocols

In Vitro IL-1β Release Assay from Microglia/Monocytes

This protocol is a standard method to assess the efficacy of P2X7 antagonists in inhibiting ATP-induced IL-1β release.

In Vitro IL-1β Release Assay Workflow.

Materials:

-

Microglial or monocytic cell line (e.g., BV-2, THP-1) or primary microglia.

-

Cell culture medium (e.g., DMEM or RPMI-1640) with appropriate supplements.

-

Lipopolysaccharide (LPS).

-

This compound.

-

P2X7 receptor agonist (e.g., ATP or BzATP).

-

ELISA kit for IL-1β.

Procedure:

-

Cell Culture and Priming: Culture cells to the desired confluency. Prime the cells with LPS (e.g., 1 µg/mL) for 4 hours to induce pro-IL-1β expression.[9]

-

Antagonist Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.[9][11]

-

P2X7 Receptor Activation: Stimulate the cells with a P2X7 agonist such as BzATP (e.g., 300 µM) for 30-60 minutes.[9][11]

-

Cytokine Quantification: Collect the cell culture supernatant and quantify the concentration of released IL-1β using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the IC₅₀ value of this compound by plotting the percentage of IL-1β inhibition against the log concentration of the antagonist.

In Vivo Neuroinflammation Model

This protocol describes a general workflow for evaluating the in vivo efficacy of a P2X7 antagonist in a rodent model of neuroinflammation.

In Vivo Neuroinflammation Model Workflow.

Materials:

-

Rodent model (Note: GW791343 is a positive allosteric modulator in rats, so a different model or antagonist may be necessary for proof-of-concept studies in this species).

-

Lipopolysaccharide (LPS).

-

This compound.

-

Stereotactic apparatus.

-

Antibodies for immunohistochemistry and Western blotting (e.g., anti-Iba1, anti-P2X7R, anti-p-p38 MAPK).

-

ELISA kits for rodent IL-1β and TNF-α.

Procedure:

-

Induction of Neuroinflammation: Anesthetize the animals and induce neuroinflammation via stereotactic injection of LPS into a specific brain region (e.g., substantia nigra).[12]

-

Antagonist Administration: Administer this compound or vehicle at a predetermined dose and route (e.g., intraperitoneal injection) at a specified time relative to the LPS challenge.[12]

-

Behavioral Assessment: Conduct behavioral tests relevant to the induced pathology at various time points post-lesion.[13]

-

Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue. Process the tissue for:

Conclusion

This compound, as a potent negative allosteric modulator of the human P2X7 receptor, represents a valuable tool for investigating the role of this receptor in neuroinflammatory processes. Its ability to inhibit the P2X7 receptor-mediated activation of the NLRP3 inflammasome and subsequent release of pro-inflammatory cytokines underscores its therapeutic potential for a variety of neurological disorders where neuroinflammation is a key pathological feature. The experimental protocols and data presented in this guide provide a framework for the further preclinical evaluation of GW791343 and other P2X7 receptor antagonists in the pursuit of novel therapeutics for neuroinflammatory diseases. Careful consideration of its species-specific activity is paramount in the design of translational research studies.

References

- 1. In vitro and in vivo evidence for a role of the P2X7 receptor in the release of IL-1β in the murine brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases [frontiersin.org]

- 6. P2X and P2Y receptor antagonists reduce inflammation in ATP-induced microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Priming and release of cytokine IL-1β in microglial cells from the retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. P2X7 receptor modulation of beta-amyloid- and LPS-induced cytokine secretion from human macrophages and microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. The P2X7 receptor antagonist Brilliant Blue G attenuates contralateral rotations in a rat model of Parkinsonism through a combined control of synaptotoxicity, neurotoxicity and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating ATP Rhythm Enhancement by GW791343 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation into the enhancement of adenosine (B11128) triphosphate (ATP) rhythm by GW791343 trihydrochloride. The document details the compound's mechanism of action as a species-specific allosteric modulator of the P2X7 receptor (P2X7R) and its effects on circadian ATP release, particularly within the suprachiasmatic nucleus (SCN). This guide is intended to equip researchers with the necessary background, quantitative data, and detailed experimental protocols to further explore the therapeutic potential of this compound.

Core Concepts: GW791343 and P2X7 Receptor Modulation

This compound is a potent, non-competitive allosteric modulator of the P2X7 receptor, an ATP-gated ion channel. A key characteristic of GW791343 is its species-specific activity. It functions as a negative allosteric modulator (NAM) of the human P2X7 receptor, thereby inhibiting ATP-induced responses.[1] Conversely, it acts as a positive allosteric modulator (PAM) of the rat P2X7 receptor, potentiating the effects of ATP.[1][2][3] This differential activity is crucial for the design and interpretation of preclinical studies.

The suprachiasmatic nucleus (SCN) is the master circadian pacemaker in mammals, and intercellular communication within the SCN is vital for synchronized timekeeping. Extracellular ATP plays a significant role in this communication, exhibiting a circadian rhythm in its release.[4] Studies have demonstrated that GW791343 can enhance the amplitude of this ATP release rhythm in organotypic cultures of the rat SCN.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Potency of this compound on P2X7 Receptors

| Species | Receptor Type | Effect | Parameter | Value | Reference |

| Human | P2X7 | Negative Allosteric Modulator | pIC50 | 6.9 - 7.2 | [1] |

| Rat | P2X7 | Positive Allosteric Modulator | - | - | [1][2][3] |

Table 2: Effect of GW791343 on Circadian ATP Release in Rat SCN Organotypic Cultures

| Compound | Concentration | Effect on ATP Rhythm | Quantitative Change in ATP Accumulation | Reference |

| GW791343 | 5 µM | Enhanced Amplitude | 144 ± 6% of control | [2] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

Figure 1: Simplified signaling pathway of the P2X7 receptor modulated by GW791343.

Figure 2: General experimental workflow for investigating GW791343 effects.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of GW791343.

Ethidium Bromide Uptake Assay for P2X7 Receptor Activity

This assay measures the formation of the P2X7R pore, which is permeable to large molecules like ethidium bromide (EtBr).

Materials:

-

HEK293 cells stably expressing human or rat P2X7R

-

This compound

-

ATP

-

Ethidium Bromide (EtBr)

-

Assay Buffer (e.g., HEPES-buffered saline: 147 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 13 mM glucose, pH 7.4)

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader (Excitation: ~525 nm, Emission: ~605 nm)

Procedure:

-

Cell Seeding: Seed the P2X7R-expressing HEK293 cells into a 96-well black, clear-bottom plate at a density that results in a confluent monolayer on the day of the assay. Culture overnight in a 37°C, 5% CO₂ incubator.

-

Compound Incubation: On the day of the assay, wash the cells once with the assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle control in assay buffer for 15-30 minutes at 37°C.[5]

-

Dye and Agonist Addition: Prepare a solution of EtBr and ATP in the assay buffer. Add this solution to the wells to achieve the final desired concentrations (e.g., 25 µM EtBr and a range of ATP concentrations to generate a dose-response curve).

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[5]

-

Measurement: Measure the fluorescence of the incorporated EtBr using a fluorescence plate reader.

-

Data Analysis: Subtract the background fluorescence from wells without cells. For antagonist activity (human P2X7R), plot the inhibition of ATP-stimulated EtBr uptake against the concentration of GW791343 to determine the IC₅₀ value. For potentiating activity (rat P2X7R), compare the ATP dose-response curves in the presence and absence of GW791343.

Luciferase-Based Assay for Extracellular ATP Measurement

This assay quantifies the amount of ATP released into the extracellular medium using the luciferin-luciferase bioluminescent reaction.

Materials:

-

Rat SCN organotypic cultures or other cell types of interest

-

This compound

-

ATP standard solutions

-

Luciferin-luciferase ATP assay kit (e.g., from Sigma-Aldrich or similar)

-

White opaque 96-well microplates

-

Luminometer

Procedure:

-

Cell Culture and Treatment: Culture the SCN organotypic slices or cells as required. Treat the cultures with GW791343 (e.g., 5 µM) or vehicle control.[2] For circadian rhythm studies, replace the medium with fresh drug-containing medium at regular intervals (e.g., every 4 hours) over a 24-48 hour period.[2]

-

Sample Collection: At each time point, carefully collect a small aliquot of the culture medium.

-

ATP Standard Curve Preparation: Prepare a series of ATP standards of known concentrations in the same culture medium used for the experiment.

-

Assay Reaction:

-

Prepare the ATP detection cocktail according to the manufacturer's instructions. This typically involves reconstituting lyophilized luciferase with an assay buffer containing D-luciferin.[6]

-

Add a defined volume of the collected medium or ATP standard to the wells of a white opaque 96-well plate.

-

Add an equal volume of the ATP detection cocktail to each well.[6]

-

-

Measurement: Immediately measure the luminescence using a luminometer. The integration time is typically short (e.g., 1-10 seconds).[6]

-

Data Analysis: Subtract the background luminescence from blank wells (medium only). Use the ATP standard curve to calculate the concentration of ATP in the experimental samples. Plot the ATP concentration over time to visualize the circadian rhythm and the effect of GW791343.

Fura-2 AM Calcium Imaging for Intracellular Calcium Measurement

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X7R activation.

Materials:

-

Astrocytes or other relevant cell types cultured on glass coverslips

-

This compound

-

ATP

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Recording Buffer (e.g., HEPES-buffered saline as in the EtBr assay)

-

Fluorescence microscopy setup with excitation wavelength switching (340 nm and 380 nm) and an emission filter around 510 nm.

Procedure:

-

Cell Preparation: Culture cells on glass coverslips to an appropriate confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM with 0.02% Pluronic F-127 in the recording buffer.[7][8]

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.[7][9]

-

Wash the cells with the recording buffer and allow them to de-esterify the dye for at least 30 minutes.[7]

-

-

Imaging Setup: Mount the coverslip onto the imaging chamber on the microscope stage.

-

Compound Application and Stimulation:

-

Perfuse the cells with the recording buffer to establish a baseline.

-

Apply GW791343 or vehicle control and record for a few minutes.

-

Stimulate the cells by adding ATP to the perfusion solution.

-

-

Image Acquisition: Acquire fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm and collecting the emission at ~510 nm.[10]

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells.

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each ROI over time.

-

The change in this ratio is proportional to the change in intracellular calcium concentration. Compare the ATP-induced calcium response in the presence and absence of GW791343.

-

Conclusion

This compound presents a valuable pharmacological tool for dissecting the role of the P2X7 receptor in various physiological processes, particularly in the context of circadian rhythms. Its species-specific activity necessitates careful consideration in experimental design and translation of findings. The methodologies and data presented in this guide provide a solid foundation for researchers to further investigate the mechanisms by which GW791343 modulates ATP signaling and to explore its potential therapeutic applications in neurological and other disorders.

References

- 1. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Circadian ATP Release in Organotypic Cultures of the Rat Suprachiasmatic Nucleus Is Dependent on P2X7 and P2Y Receptors [frontiersin.org]

- 3. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Circadian Rhythms of Extracellular ATP Accumulation in SCN Cells and Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 9. ionbiosciences.com [ionbiosciences.com]

- 10. researchgate.net [researchgate.net]

GW791343 Trihydrochloride: A Technical Guide to a Human P2X7 Receptor Negative Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), is a key player in inflammatory and immunological processes.[1][2] Its activation triggers a cascade of downstream signaling events, including ion flux, inflammasome activation, and cytokine release, making it a compelling therapeutic target for a range of conditions such as inflammatory disorders, neuropathic pain, and cancer.[2][3][4] GW791343 trihydrochloride has emerged as a critical research tool for elucidating the function of the human P2X7 receptor. It is a potent, non-competitive antagonist that functions as a negative allosteric modulator with pronounced species-specificity, a characteristic that provides unique insights into the receptor's structure and function.[5][6][7][8]

Core Mechanism of Action

GW791343 exerts its inhibitory effect on the human P2X7 receptor through a non-competitive, negative allosteric mechanism.[5][6][9] This means it does not bind to the orthosteric site where the endogenous ligand, ATP, binds. Instead, it interacts with a distinct, allosteric site on the receptor protein.[5][9] This binding event induces a conformational change in the receptor that reduces its ability to be activated by ATP, thereby decreasing the subsequent ion flux and downstream signaling.

A defining feature of GW791343 is its species-specific activity. While it acts as a negative allosteric modulator (antagonist) at the human P2X7 receptor, it functions as a positive allosteric modulator (potentiator) at the rat P2X7 receptor, increasing agonist responses.[5][9][10][11] This differential activity has been pinpointed to a single amino acid residue at position 95 of the receptor's extracellular domain.[10][12] The human P2X7 receptor contains a phenylalanine at this position, whereas the rat receptor has a leucine.[12] This structural difference is believed to alter the conformational changes induced by GW791343 binding, leading to opposite functional outcomes.[10]

Quantitative Data

The potency of GW791343 has been characterized in various in vitro assays. The data highlights its non-competitive nature, where its inhibitory constant is influenced by agonist concentration and assay conditions.

| Parameter | Value | Agonist | Assay Buffer | Cell Line | Source |

| pIC₅₀ | 6.9 - 7.2 | ATP / BzATP | NaCl / Sucrose | HEK293-hP2X7 | [6][7][8][9] |

| pIC₅₀ | ~7.0 | ATP / BzATP | Not Specified | HEK293-hP2X7 | [13][14] |

| Table 1: Potency of GW791343 on the Human P2X7 Receptor. pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration. |

Studies have also demonstrated the interaction of GW791343 with other allosteric modulator binding sites.

| Assay | Effect of GW791343 | Receptor | Source |

| [³H]-Compound-17 Binding | Inhibited binding | Human P2X7 | [5][9] |

| Compound-17 Blockade | Prevented slowly reversible blockade | Human P2X7 | [5][9] |

| Table 2: Interaction of GW791343 with an Allosteric Ligand Binding Site. |

Experimental Protocols

Characterization of GW791343 as a P2X7 negative allosteric modulator relies on specific in vitro functional and binding assays.

Ethidium (B1194527) Bromide / YO-PRO-1 Dye Uptake Assay

This is the primary functional assay to measure P2X7 receptor channel opening and its inhibition. Activation of the P2X7 receptor leads to the formation of a large, non-selective pore, allowing the influx of fluorescent dyes like ethidium bromide or YO-PRO-1.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK293) or other suitable cells stably expressing the recombinant human P2X7 receptor are cultured to confluence in 96-well plates.[5][8]

-

Compound Pre-incubation: Cells are washed and incubated with varying concentrations of GW791343 (e.g., 0.01 µM to 30 µM) in a physiological buffer (e.g., NaCl or sucrose-based) for a defined period (e.g., 10-40 minutes) at room temperature or 37°C.[6][8][9]

-

Agonist Stimulation: A P2X7 agonist, typically ATP or the more potent analog BzATP, is added to the wells along with the fluorescent dye (e.g., ethidium bromide).

-

Fluorescence Measurement: The plate is immediately placed in a fluorescence plate reader, and the increase in intracellular fluorescence is monitored over time.

-

Data Analysis: The rate of dye uptake or the fluorescence at a specific time point is plotted against the concentration of GW791343 to determine the IC₅₀ value. The non-competitive nature is observed as a reduction in the maximal response to the agonist.[6][8][13]

Radioligand Binding Assay

This assay is used to confirm that GW791343 binds to an allosteric site and does not compete directly with ATP. It measures the ability of GW791343 to displace a radiolabeled allosteric modulator.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human P2X7 receptor.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled allosteric modulator (e.g., [³H]-compound-17) and increasing concentrations of GW791343.[9]

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using liquid scintillation counting.

-

Data Analysis: The specific binding of the radioligand is plotted against the concentration of GW791343 to determine its inhibitory constant (Ki) at the allosteric site.[9]

References

- 1. P2X7 Receptor Orchestrates Multiple Signalling Pathways Triggering Inflammation, Autophagy and Metabolic/Trophic Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]

- 3. Genetic Variations in the P2X7 Receptor: Opportunities and Challenges for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Advancements in P2X7 Antagonists: From Mechanistic Insights to Therapeutic Applications [frontiersin.org]

- 5. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Negative and positive allosteric modulators of the P2X7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of regions of the P2X7 receptor that contribute to human and rat species differences in antagonist effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. xcessbio.com [xcessbio.com]

- 14. targetmol.cn [targetmol.cn]

In-Depth Technical Guide: Positive Allosteric Modulation of Rat P2X7 Receptor by GW791343

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the positive allosteric modulation of the rat P2X7 receptor by the compound GW791343. It consolidates key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and drug development in this area.

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a key player in inflammatory and neurological processes. Its activation leads to cation influx, including Ca2+, and the formation of a large transmembrane pore, triggering downstream signaling cascades.[1][2] Allosteric modulators offer a sophisticated approach to fine-tuning receptor activity. GW791343 has been identified as a species-specific allosteric modulator of the P2X7 receptor. While it acts as a negative allosteric modulator (NAM) on the human P2X7 receptor, it functions as a positive allosteric modulator (PAM) on the rat P2X7 receptor, enhancing agonist-induced responses.[3] This document focuses on the positive allosteric effects of GW791343 on the rat P2X7 receptor.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of GW791343 on the rat P2X7 receptor.

| Parameter | Agonist | GW791343 Concentration | Effect on Rat P2X7 Receptor | Reference |

| Potentiation | ATP | 1 µM | Increased maximal response to ATP. | [3] |

| BzATP | 1 µM | Increased maximal response to BzATP. | [3] | |

| EC50 Shift | ATP | 1 µM | Leftward shift in the ATP concentration-response curve. | [3] |

| BzATP | 1 µM | Leftward shift in the BzATP concentration-response curve. | [3] | |

| Binding Affinity | [3H]-compound-17 | - | GW791343 interacts with the compound-17 binding site. | [3] |

Note: Specific fold-change values for potentiation and EC50 shifts are not consistently reported in the abstracts. Detailed review of the full-text articles is recommended for these specific values.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the effects of GW791343 on the rat P2X7 receptor are provided below.

Cell Culture and Receptor Expression

Objective: To maintain a stable cell line expressing the recombinant rat P2X7 receptor for functional assays.

Materials:

-

HEK293 cells stably transfected with the rat P2X7 receptor gene.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin/Streptomycin.[4][5]

-

G418 (Geneticin) for selection of stably transfected cells.[4]

-

Phosphate-Buffered Saline (PBS).

-

Trypsin-EDTA solution.[5]

-

Cell culture flasks and plates.

-

Humidified incubator at 37°C with 5% CO2.[5]

Protocol:

-

Cell Maintenance: Culture HEK293-ratP2X7 cells in T-75 flasks with supplemented DMEM containing G418. Maintain the cells in a humidified incubator at 37°C and 5% CO2.[5]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.[6]

-

Add 1-2 mL of pre-warmed Trypsin-EDTA and incubate for 1-2 minutes at 37°C until cells detach.[5]

-

Neutralize the trypsin by adding 4-5 mL of complete culture medium.

-

Centrifuge the cell suspension at a low speed (e.g., 1000 rpm for 5 minutes).[5]

-

Resuspend the cell pellet in fresh medium and re-plate at a suitable density for subsequent experiments.

Ethidium (B1194527) Bromide Uptake Assay

Objective: To measure P2X7 receptor channel activity and pore formation by quantifying the uptake of the fluorescent dye ethidium bromide.

Materials:

-

HEK293-ratP2X7 cells seeded in 96-well plates.

-

Assay Buffer (e.g., NaCl-based or sucrose-based buffer).

-

Ethidium bromide solution.

-

P2X7 receptor agonists (ATP, BzATP).

-

GW791343.

-

Fluorescence plate reader.

Protocol:

-

Cell Plating: Seed HEK293-ratP2X7 cells into 96-well black-walled, clear-bottom plates and grow to confluence.

-

Compound Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of GW791343 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature.[7]

-

Agonist Stimulation: Add the P2X7 receptor agonist (e.g., ATP or BzATP) along with ethidium bromide to each well.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation ~525 nm, emission ~605 nm).[7]

-

Data Analysis: The rate of increase in fluorescence is proportional to the P2X7 receptor activity. Plot the agonist concentration-response curves in the presence and absence of GW791343 to determine changes in EC50 and maximal response.

Radioligand Binding Assay

Objective: To determine if GW791343 binds to the orthosteric (ATP-binding) site or an allosteric site on the P2X7 receptor.

Materials:

-

Membrane preparations from HEK293-ratP2X7 cells.

-

Radioligand (e.g., [3H]-compound-17, a known allosteric modulator).

-

GW791343.

-

Unlabeled ligands for determining non-specific binding (e.g., a high concentration of an unlabeled P2X7 antagonist).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cultured HEK293-ratP2X7 cells in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Binding Reaction: In a 96-well plate, combine the cell membrane preparation with the radioligand ([3H]-compound-17) and varying concentrations of GW791343.[8]

-

Incubation: Incubate the mixture at a specific temperature (e.g., room temperature) for a time sufficient to reach binding equilibrium (e.g., 60 minutes).[8]

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[8]

-

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding. Analyze the data to determine if GW791343 competes for the binding of the radioligand.

Signaling Pathways and Experimental Workflows

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor initiates a cascade of intracellular events. The following diagram illustrates the key signaling pathways involved.

Caption: P2X7 receptor signaling pathway initiated by ATP and modulated by GW791343.

Experimental Workflow for Characterizing GW791343

The following diagram outlines the logical flow of experiments to characterize the positive allosteric modulation of the rat P2X7 receptor by GW791343.

References

- 1. Structural and Functional Basis for Understanding the Biological Significance of P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable HEK293 Expressing Human P2X7 Cell Line (HEK hu p2x7) | Applied Biological Materials Inc. [abmgood.com]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. static.igem.org [static.igem.org]

- 7. benchchem.com [benchchem.com]

- 8. giffordbioscience.com [giffordbioscience.com]

In-Depth Technical Guide: Discovery and Synthesis of GW791343 Trihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of GW791343 trihydrochloride, a potent and species-specific allosteric modulator of the P2X7 receptor. This document details the synthetic route, key biological activities, and the underlying signaling pathways. All quantitative data are presented in structured tables, and experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

GW791343, chemically known as N2-(3,4-difluorophenyl)-N1-[2-methyl-5-(1-piperazinylmethyl)phenyl]glycinamide, is a significant pharmacological tool for studying the P2X7 receptor, an ATP-gated ion channel implicated in a variety of physiological and pathological processes, including inflammation, neuropathic pain, and neurodegenerative diseases.[1][2] Developed by GlaxoSmithKline, GW791343 is notable for its species-specific activity, acting as a negative allosteric modulator of the human P2X7 receptor and a positive allosteric modulator of the rat P2X7 receptor.[3][4][5] This unique characteristic makes it an invaluable probe for elucidating the structural and functional differences between P2X7 orthologs. This guide will cover the essential technical aspects of its synthesis and discovery.

Discovery

The discovery of GW791343 emerged from research programs at GlaxoSmithKline aimed at identifying novel antagonists for the P2X7 receptor. The compound is disclosed as Example 1 in the patent WO 2000071529 A1, filed by Glaxo Group Limited.[3] Subsequent research further characterized its unique pharmacological profile, establishing it as a non-competitive antagonist at the human P2X7 receptor.[3][5]

Synthesis of this compound

The synthesis of this compound involves a multi-step process, as detailed in patent literature. The general scheme involves the preparation of key intermediates followed by a final coupling step to yield the phenylglycinamide core structure.

Synthetic Scheme

While the full step-by-step synthesis is detailed within the patent, a representative synthetic scheme for analogous phenylglycinamide derivatives involves the following key transformations:

-

Formation of a substituted aniline (B41778) precursor: This typically involves functional group manipulations on a commercially available starting material to introduce the necessary substituents on the aniline ring.

-

Introduction of the piperazine (B1678402) moiety: This is often achieved through an alkylation reaction between a suitable precursor and piperazine.

-

Amide bond formation: The final key step is the coupling of the substituted aniline with a glycinamide (B1583983) derivative to form the central amide bond.

Experimental Protocol (General)

A general procedure for the synthesis of phenylglycinamide derivatives, based on common organic synthesis methodologies, is as follows:

-

Step 1: Synthesis of the N-Boc-piperazinylmethyl aniline intermediate.

-

A solution of a suitable bromomethyl aniline derivative is reacted with N-Boc-piperazine in the presence of a base such as potassium carbonate in a polar aprotic solvent like acetonitrile.

-

The reaction mixture is typically heated to reflux to ensure complete reaction.

-

The product is then isolated and purified using standard techniques like column chromatography.

-

-

Step 2: Boc deprotection.

-

The Boc-protected intermediate is treated with a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, to remove the Boc protecting group and yield the free piperazine derivative.

-

-

Step 3: Amide coupling.

-

The deprotected piperazine derivative is then coupled with 2-((3,4-difluorophenyl)amino)acetic acid using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).

-

The reaction is stirred at room temperature until completion.

-

-

Step 4: Salt formation.

-

The final compound is treated with hydrochloric acid to form the trihydrochloride salt, which often improves solubility and stability.

-

Biological Activity and Mechanism of Action

GW791343 is a potent allosteric modulator of the P2X7 receptor with distinct effects on the human and rat orthologs.

Quantitative Data

| Parameter | Species | Value | Reference |

| pIC50 | Human P2X7 Receptor | 6.9 - 7.2 | [6][7] |